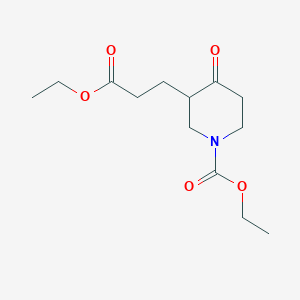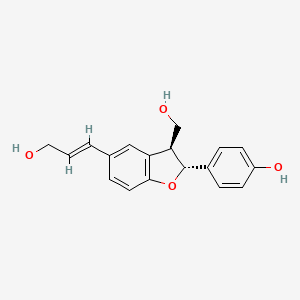
Lamivudine Sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamivudine Sulfone is a derivative of Lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . This compound retains the core structure of Lamivudine but includes a sulfone group, which can potentially alter its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Sulfone typically involves the oxidation of Lamivudine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the sulfone group . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lamivudine Sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can revert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiviral properties and potential use in treating viral infections.
Industry: Used in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
Lamivudine Sulfone exerts its effects by inhibiting the reverse transcriptase enzyme, similar to Lamivudine. The sulfone group may enhance its binding affinity and stability, leading to more effective inhibition of viral replication . The molecular targets include the reverse transcriptase enzyme of HIV and the polymerase enzyme of hepatitis B virus .
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine: The parent compound, used widely in HIV and hepatitis B treatment.
Emtricitabine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Uniqueness
Lamivudine Sulfone’s uniqueness lies in its sulfone group, which can potentially enhance its pharmacokinetic properties and efficacy compared to Lamivudine. This modification may lead to improved drug stability and bioavailability .
Propiedades
Fórmula molecular |
C8H11N3O5S |
|---|---|
Peso molecular |
261.26 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O5S/c9-5-1-2-11(8(13)10-5)6-4-17(14,15)7(3-12)16-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 |
Clave InChI |
SSHIYBOTWBTENB-NKWVEPMBSA-N |
SMILES isomérico |
C1[C@H](O[C@H](S1(=O)=O)CO)N2C=CC(=NC2=O)N |
SMILES canónico |
C1C(OC(S1(=O)=O)CO)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)
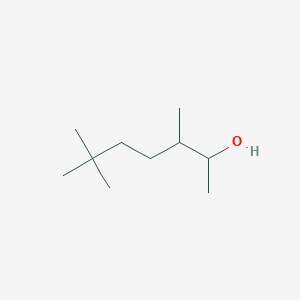
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B13063492.png)
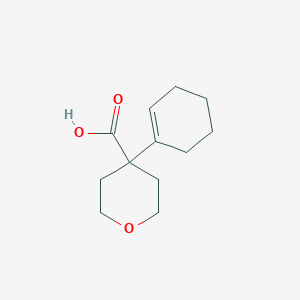
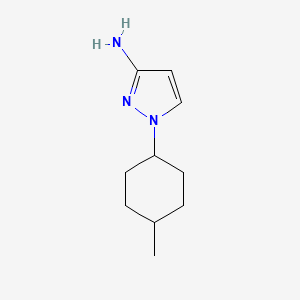
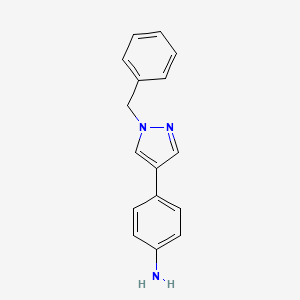
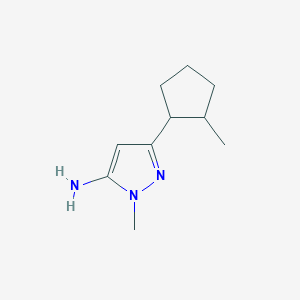
![tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B13063523.png)
![(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B13063528.png)
![(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile](/img/structure/B13063529.png)
![2-[Benzyl(cyano)amino]ethan-1-OL](/img/structure/B13063533.png)
